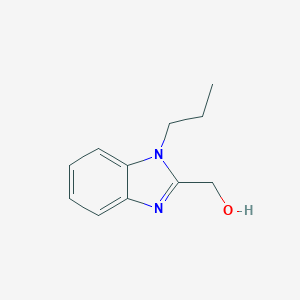

(1-propyl-1H-benzimidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-propyl-1H-benzimidazol-2-yl)methanol, also known as 1-propyl-2-benzimidazolmethanol and abbreviated as PBBM, is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 166°C and a boiling point of 217°C. PBBM has been used in a variety of research studies, including those involving the synthesis of new compounds, the study of biochemical and physiological effects, and the exploration of new applications.

Scientific Research Applications

Antiparasitic and Antioxidant Activity

The compound has been used in the synthesis of new 1H-benzimidazole-2-yl hydrazones, which have shown combined antiparasitic and antioxidant activity . These hydrazones were found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin .

Detection of Phosgene

A fluorescent probe based on bis-(1H-benzimidazol-2-yl) has been reported for the rapid detection of phosgene . The probe can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on .

Preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole

“(1-propyl-1H-benzimidazol-2-yl)methanol” has been used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .

Synthesis of 1H-benzimidazol-2-ylmethyl Diethyl Phosphate

The compound has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .

Antitumor, Antifungal, Antiviral, Antiulcer, Anticoagulant, Antiallergic Activities

Benzimidazole derivatives, which can be synthesized using “(1-propyl-1H-benzimidazol-2-yl)methanol”, have been found to have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities .

Proton-Pump Inhibitors

Benzimidazole derivatives are also used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives have been found to modulate the polymerization of tubulin .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Benzimidazole derivatives have been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Result of Action

Benzimidazole derivatives have been reported to have diverse pharmacological activities, which suggest a range of potential molecular and cellular effects .

properties

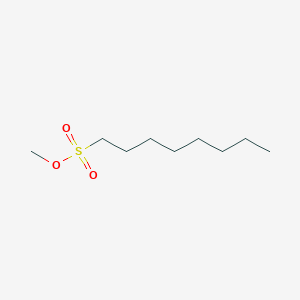

IUPAC Name |

(1-propylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDDBBVSKFVSAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354122 |

Source

|

| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-propyl-1H-benzimidazol-2-yl)methanol | |

CAS RN |

332899-55-5 |

Source

|

| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)